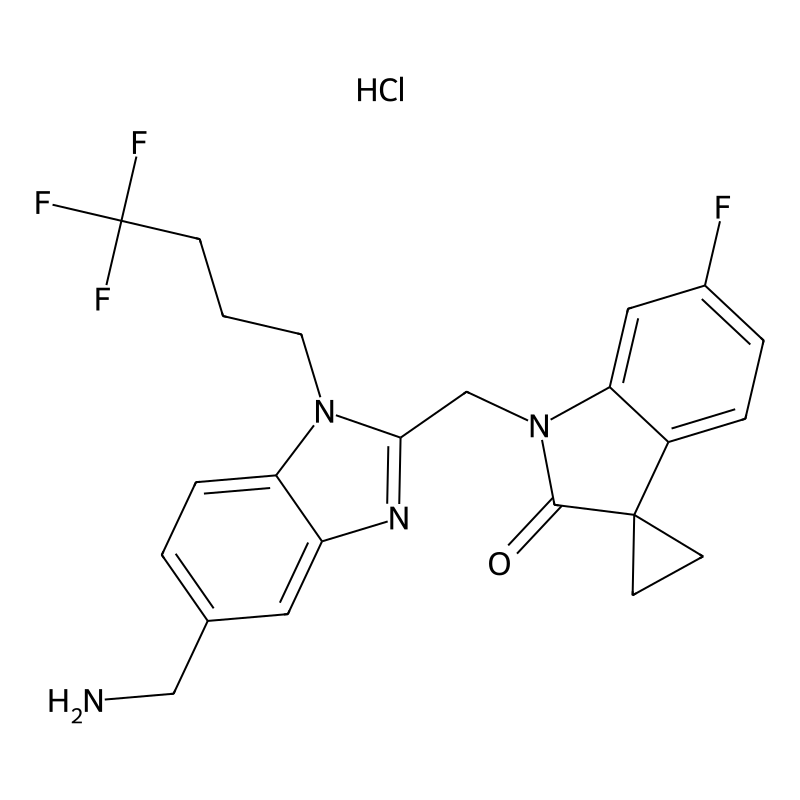

Sisunatovir Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sisunatovir HCl RSV-F protein inhibition mechanism

Mechanism of Action and Molecular Profile

Sisunatovir exerts its antiviral effect by specifically targeting the RSV F protein, a glycoprotein essential for the virus to enter host cells [1].

- Molecular Target: RSV fusion (F) protein [1].

- Mechanism: It binds directly to the F protein, stabilizing it in its prefusion conformation. This binding physically prevents the protein from undergoing the conformational changes necessary for fusion of the viral envelope with the host cell membrane. By "locking" the protein, sisunatovir blocks the release of viral genetic material into the cell, stopping the infection at its first step [1].

- Chemical Properties: Sisunatovir is an achiral small molecule with a molecular formula of C₂₃H₂₂F₄N₄O and a molecular weight of 446.44 g/mol. Its key vulnerability was its pH-dependent solubility; it is soluble in acidic environments but becomes insoluble at neutral pH. This property was the root cause of its clinically significant interaction with acid-reducing therapies [1].

Key Preclinical and Clinical Data

The following tables summarize the quantitative data and developmental timeline for sisunatovir.

Table 1: Preclinical In Vitro Antiviral Potency of Sisunatovir [1]

| Viral Subtype / Assay Type | Measure (IC₅₀ / EC₅₀) | Value |

|---|---|---|

| RSV-A & RSV-B (panel) | Mean IC₅₀ | 1.2 nM |

| RSV-A | IC₅₀ | 1.4 nM |

| RSV-B | IC₅₀ | 1.0 nM |

| Plaque Reduction Assay | EC₅₀ | 1.3 nM |

Table 2: In Vivo Efficacy and Pharmacokinetic Profile [1]

| Aspect | Finding / Model | Result |

|---|---|---|

| In Vivo Efficacy | Balb/C mouse model (oral administration) | Significant, dose-dependent reduction in lung viral titers at 1, 10, and 50 mg/kg. |

| Oral Bioavailability | Preclinical species | Ranged from 42% to over 100%. |

| Lung Penetration | Preclinical data | Characterized as "highly efficient penetration into lung tissue." |

Table 3: Clinical Development Timeline and Outcome [1]

| Developmental Phase | Key Event / Finding |

|---|---|

| Proof-of-Concept | Successful human challenge study. |

| Acquisition | Pfizer acquired ReViral (developer) in June 2022. |

| Regulatory Status | Received U.S. FDA Fast Track designation. |

| Discontinuation | Pfizer terminated the program in October 2024 due to a critical drug-drug interaction with antacids. |

Experimental Protocols for Key Assays

For researchers studying similar viral fusion inhibitors, the following methodologies are central to establishing efficacy and mechanism.

Plaque Reduction Assay for In Vitro Potency

This assay measures the compound's ability to prevent virus-induced cell death [1].

- Procedure:

- Cell Seeding: Grow HEp-2 or other susceptible cell lines (e.g., A549) to form a confluent monolayer in a multi-well plate.

- Virus Incubation: Incubate the RSV inoculum with the cell monolayer for a set period (e.g., 1 hour) to allow for viral adsorption.

- Compound Application: Overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing serial dilutions of the test compound to prevent viral spread through the liquid.

- Staining and Quantification: After a suitable incubation period (e.g., 4-6 days), fix and stain the cells with crystal violet or neutral red. Count the visible plaques (clear areas where viral infection has killed the cells).

- Data Analysis: The EC₅₀ is the concentration of the compound that reduces the plaque count by 50% compared to the virus-only control.

Lentiviral Pseudotype Entry Assay

This assay is used to confirm that an inhibitor specifically blocks viral entry and to study resistance mutations [2].

- Procedure:

- Pseudotype Production: Generate lentiviral particles that are genetically engineered to be replication-incompetent. These particles are "pseudotyped" with the RSV F protein on their surface, and they carry a reporter gene (e.g., luciferase or GFP).

- Cell Infection: Infect target cells with these pseudotyped viruses in the presence of serial dilutions of the test compound.

- Reporter Measurement: After a set incubation period (e.g., 48-72 hours), measure the reporter signal (e.g., luminescence for luciferase). A reduction in signal indicates that the compound has successfully blocked the entry of the pseudotyped virus.

- Validation: This assay can be used with pseudotypes bearing wild-type F protein or mutant F proteins (e.g., T335I, T400A) to test for resistance [2].

The experimental workflow for these key assays can be visualized as follows:

Experimental workflows for key antiviral assays.

Reasons for Discontinuation and Research Implications

Sisunatovir's development was halted primarily due to a physicochemical flaw rather than a lack of efficacy or direct safety concerns [1].

- Drug-Drug Interaction: The molecule's solubility was highly dependent on low pH. Concomitant administration with common antacids, H₂-receptor antagonists, or proton-pump inhibitors would neutralize stomach acid, preventing sisunatovir from dissolving and being absorbed, thereby rendering it ineffective [1].

- Strategic Market Factors: The discontinuation decision was also influenced by the successful launch of highly effective RSV vaccines (e.g., Abrysvo) and long-acting monoclonal antibodies (e.g., nirsevimab), which raised the clinical and commercial bar for a new therapeutic with inherent limitations [1].

Research Considerations and Future Directions

The story of sisunatovir offers critical lessons for antiviral development:

- Early ADMET Profiling: Its failure underscores the necessity of evaluating pH-dependent solubility and potential for drug-drug interactions early in the lead optimization phase.

- Resistance Monitoring: Research on other RSV F inhibitors, like lonafarnib, shows that viral resistance can emerge through mutations (e.g., T335I, T400A in the F protein) [2]. Some mutants, like K394R, can be more fusogenic and pathogenic [3]. Future drug discovery should aim for inhibitors with a high barrier to resistance or those that target highly conserved regions.

- Novel Mechanisms: To overcome resistance, exploring new mechanisms is valuable. For example, the small molecule CL-A3-7 inhibits RSV entry by blocking the interaction between the viral F protein and the host cellular receptor IGF1R, representing a distinct mechanism of action [3].

The mechanism of sisunatovir and the experimental approaches to study it provide a foundational framework for future antiviral development.

References

Sisunatovir mechanism of action fusion glycoprotein F0 inhibitor

Mechanism of Action

Sisunatovir specifically targets the Fusion glycoprotein F0 of the Human respiratory syncytial virus [1]. The RSV F protein is essential for the virus to enter host cells. It exists in a metastable pre-fusion conformation before undergoing a dramatic structural change to a post-fusion state, which drives the merging of the viral and host cell membranes [2].

Sisunatovir functions by inhibiting this conformational change [2]. By binding to the pre-fusion F glycoprotein, it stabilizes the protein and prevents the rearrangement necessary for fusion, effectively stopping the virus from infecting the cell. This class of drug is known as a fusion inhibitor [3].

Quantitative Pharmacological Profile

The table below summarizes key experimental data for Sisunatovir's antiviral activity and cellular toxicity.

| Parameter | Value (RSV A) | Value (RSV B) | Assay/Cell Line | Notes |

|---|---|---|---|---|

| IC₅₀ (Potency) [4] | 1.4 nM | 1.0 nM | Not Specified | Concentration for 50% inhibition of viral infection. |

| EC₅₀ (In Vivo Efficacy) [4] | Virus titer reduction in mouse lungs | RSV A2 infected mice | Oral administration of 1, 10, and 50 mg/kg. | |

| CC₅₀ (Cytotoxicity) [4] | > 4000 nM (Vero cells) | 5588 nM (HepG2 cells) | MTT assay | Concentration for 50% cytotoxicity, indicating high selectivity. |

Structural Insights and Binding

Research on other RSV fusion inhibitors, such as Lonafarnib, provides a model for how small molecules like Sisunatovir might interact with the F protein. Cryo-electron microscopy studies have shown that these inhibitors can bind to a symmetrical pocket within the central cavity of the pre-fusion F trimer [2]. This binding site is distinct from the targets of neutralizing antibodies like Palivizumab, as mutations that confer resistance to the small molecule do not affect antibody sensitivity [2]. The following diagram illustrates the general mechanism of fusion inhibition.

Research and Clinical Status

Sisunatovir is currently an investigational drug and has not been approved for clinical use [1]. It has been evaluated in clinical trials for treating RSV in adults who have undergone hematopoietic cell transplantation (HCT) with an upper respiratory tract infection [1]. Its development addresses a significant unmet medical need for effective antiviral treatments for RSV, as current options are largely limited to supportive care or prophylactic antibodies [5] [2].

References

- 1. : Uses, Interactions, Sisunatovir Mechanism of Action [go.drugbank.com]

- 2. Farnesyltransferase inhibitor lonafarnib suppresses ... [nature.com]

- 3. Sisunatovir [targetmol.com]

- 4. Sisunatovir (RV521) | RSV-F Protein Inhibitor [medchemexpress.com]

- 5. Molecular and Cellular Mechanisms of Respiratory Syncytial ... [pmc.ncbi.nlm.nih.gov]

Sisunatovir hydrochloride in vitro assay protocol RSV inhibition

Mechanism of Action

Sisunatovir hydrochloride exerts its antiviral effect by specifically targeting the RSV fusion protein [1]. The mechanism can be summarized as follows:

Upon oral administration, Sisunatovir binds to the RSV F protein on the viral surface, inhibiting the conformational changes necessary for the virus to fuse with the host cell membrane [2] [1]. This blockade prevents viral entry, thereby halting replication and reducing viral load [2] [1].

Quantitative Antiviral Activity Profile

The following table summarizes the key in vitro efficacy and selectivity data for this compound:

| Assay Description | Results / IC₅₀ Values | Context / Additional Info |

|---|---|---|

| Antiviral Activity vs. RSV-B | 1.0 nM [3] [4] | Clinical isolates [3] [4] |

| Antiviral Activity vs. RSV-A | 1.4 nM [3] [4] | Clinical isolates [3] [4] |

| Mean IC₅₀ | 1.2 nM [3] | Panel of RSV A & B lab strains and clinical isolates [3] |

| Cytotoxicity (BJ human fibroblasts) | 16 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |

| Cytotoxicity (MRC-5 human lung fibroblasts) | 13 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |

| Cytotoxicity (HUVEC human umbilical vein cells) | 13 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |

| Cytotoxicity (H4-II-E-C3 rat hepatoma cells) | 14 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |

| Cytotoxicity (Neuro-2a mouse neuroblastoma cells) | 15 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |

The exceptionally high selectivity indices indicate that Sisunatovir's antiviral effect is specific and not due to general cell toxicity [5].

Experimental Protocols

Sample Preparation and Storage

- Solubility: this compound is soluble in DMSO (≥ 5.5 mg/mL or 11.39 mM). It is insoluble in water or ethanol [3] [4].

- Stock Solution Preparation: For a 10 mM stock solution, dissolve 4.83 mg of this compound in 1 mL of anhydrous DMSO. This solution can be diluted further into aqueous buffers for assays [2] [3].

- Storage: Unopened powder should be stored at -20°C. Prepared stock solutions in DMSO are best stored at -80°C and are typically stable for several months. Avoid repeated freeze-thaw cycles [2] [3].

In Vitro Antiviral and Cytotoxicity Assays

1. Cell-Based Antiviral Assay (IC₅₀ Determination) This protocol determines the concentration of Sisunatovir that inhibits RSV-induced cytopathic effect (CPE) by 50%.

- Cell Lines: HEp-2 or A549 cells are commonly used and are cultured in standard media (e.g., DMEM with 10% FBS) [6].

- Virus Strains: RSV A (e.g., Long strain) and RSV B (e.g., Washington strain) [3].

- Procedure:

- Seed cells in 96-well plates and incubate until ~80% confluent.

- Prepare serial dilutions of this compound in maintenance media (e.g., 2-fold dilutions from 100 nM to 0.1 nM).

- Infect cells with RSV at a low multiplicity of infection (MOI ~0.01) in the presence of the compound dilutions. Include virus-only (no compound) and cell-only (no virus) controls.

- Incubate for 4-7 days until significant CPE is visible in the virus-only control wells.

- Quantify cell viability using a colorimetric assay like MTT or MTS. The IC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE [3] [4].

2. Cytotoxicity Assay (CC₅₀ Determination) This protocol determines the concentration of Sisunatovir that reduces host cell viability by 50%.

- Procedure:

- Seed a panel of relevant cell lines (e.g., MRC-5, HUVEC, HEp-2) in 96-well plates.

- Treat cells with serial dilutions of this compound (e.g., from 100 μM to 1 nM) in the absence of the virus.

- Incubate for 3-5 days.

- Measure cell viability using a colorimetric assay (MTT/MTS). The CC₅₀ is the compound concentration that causes a 50% reduction in cell viability compared to untreated control cells [5].

Key Considerations and Resistance

- Resistance Mutations: A single D489Y mutation in the RSV F protein can confer resistance to Sisunatovir [5]. This mutant shows cross-resistance with other fusion inhibitors like GS-5806 (presatovir) [5]. Recent studies highlight that the K394R mutation in the F protein also causes cross-resistance to multiple fusion inhibitors and may be associated with enhanced viral fusogenicity and pathogenicity [6].

- Research Use Only: It is critical to note that this compound is for research use only and not for human consumption [2] [3]. Its development status for RSV infection is listed as discontinued in clinical stages [7].

Application Notes for Researchers

- High Potency Confirmation: The extremely low nM IC₅₀ values should be verified using multiple cell lines and a diverse panel of recent clinical RSV isolates to ensure broad-spectrum activity.

- Resistance Monitoring: When evaluating Sisunatovir's efficacy, especially in prolonged assays, sequence the F protein gene of any breakthrough virus to check for the emergence of D489Y or K394R mutations [6] [5].

- Solubility in Assays: When using high-concentration stock solutions in DMSO, keep the final DMSO concentration in cell culture media low (typically <0.5-1.0%) to avoid solvent cytotoxicity.

References

- 1. What is Sisunatovir used for? [synapse.patsnap.com]

- 2. RV521 | inhibitor /agonist | CAS 1903763-82-5 | Buy RV521 from... [invivochem.com]

- 3. | Sisunatovir | TargetMol hydrochloride RSV [targetmol.com]

- 4. This compound | RSV inhibitor | Mechanism [selleckchem.com]

- 5. is an Orally Available Sisunatovir of the Inhibitor Fusion... RSV [immune-system-research.com]

- 6. A new mechanism of respiratory syncytial virus entry ... [pmc.ncbi.nlm.nih.gov]

- 7. Sisunatovir - ReViral - AdisInsight - Springer [adisinsight.springer.com]

Application Notes: Storage & Stability of Sisunatovir Hydrochloride

For research use only. The following information is compiled from scientific literature and commercial supplier data sheets.

Quantitative Storage & Stability Data

The table below summarizes the key quantitative data for storing Sisunatovir hydrochloride to ensure its stability and activity [1] [2] [3].

| Form | Short-Term Storage | Long-Term Storage | Stability Duration | Notes |

|---|---|---|---|---|

| Powder (Solid) | -20°C [1] | -20°C [1] [3] | 3 years [1] | Keep container tightly sealed and protected from moisture [1] [2]. |

| Solution in DMSO | -20°C [1] [3] | -80°C [1] [3] | 1 month (-20°C); 6 months (-80°C) [1] [3] | Use fresh, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles [4] [3]. |

Experimental Protocols

Protocol 1: Preparing a Stock Solution in DMSO

This protocol is for creating a concentrated stock solution suitable for in vitro cellular assays [4] [3].

- Equipment & Reagents: this compound powder, anhydrous DMSO, analytical balance, sonicator (or warm water bath), vortex mixer.

- Calculation: Calculate the mass of compound needed to achieve the desired concentration. A typical stock concentration is 10-25 mM [4] [3].

- Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation and moisture absorption. Weigh the appropriate mass quickly and accurately.

- Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. To aid dissolution, briefly vortex the mixture and then sonicate it in a bath sonicator or warm it in a water bath at up to 60°C until the solution is clear [4].

- Aliquoting: Immediately aliquot the prepared stock solution into sterile, low-adhesion microtubes to minimize the number of freeze-thaw cycles.

- Storage: Label aliquots clearly and store them at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month) [1] [3].

Protocol 2: Preparing a Working Solution for Animal Studies

The following is an example of preparing an in vivo dosing formulation based on supplier data, using a multi-solvent approach to enhance solubility for oral administration [4] [3].

- Workflow Diagram:

- Procedure:

- Prepare a clear DMSO master liquid (e.g., 25 mg/mL) as described in Protocol 1 [3].

- In sequence, add the following solvents to the DMSO master liquid, ensuring the mixture is clear before adding the next component [3]:

- Add PEG300 (40% of the final volume) and mix thoroughly.

- Add Tween-80 (5% of the final volume) and mix thoroughly.

- Add Saline (45% of the final volume) and mix until a clear solution is obtained.

- The final working solution should be prepared freshly and used on the same day for in vivo studies [4] [3].

Stability and Reactivity

- Chemical Stability: The compound is stable under the recommended storage conditions [1] [2].

- Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1] [2].

- Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride [1] [2].

Logical Workflow for Handling Sisunatovir HCl

The following diagram outlines the decision-making process for handling the compound from retrieval to use, integrating the storage and stability rules.

Key Takeaways for Researchers

- Moisture-Sensitive: The compound's stability is highly dependent on protection from moisture. Always use sealed containers and anhydrous solvents [1] [3].

- Solution Instability: While powder is stable for years at -20°C, solutions have a much shorter shelf life. The -80°C storage recommendation for DMSO solutions is best practice for long-term retention of potency.

- Use Fresh Formulations: For the most reliable experimental results, especially in in vivo studies, prepare and use working solutions on the same day [4] [3].

References

Comprehensive Application Notes and Protocols for Evaluating Sisunatovir in Experimental RSV Infection Cell Culture Models

Introduction to Sisunatovir and RSV Experimental Models

Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein, thereby blocking viral entry into host cells. With a mean IC50 of 1.2-1.4 nM against panels of RSV A and B laboratory strains and clinical isolates, it has demonstrated potent antiviral activity in preclinical models [1] [2]. Despite its promising mechanism and early clinical success demonstrated in human challenge studies, Pfizer terminated development of sisunatovir in 2024 due to business considerations and drug-drug interactions with antacids, though not due to safety concerns [3]. Nevertheless, sisunatovir remains an important research tool for understanding RSV entry mechanisms and evaluating resistance profiles, particularly against emerging mutant strains such as the K394R variant in the RSV F protein [4].

Respiratory syncytial virus is a major cause of lower respiratory tract infections worldwide, responsible for approximately 33 million annual episodes of acute lower respiratory disease and over 100,000 deaths in children under 5 years [4]. The viral F protein mediates both virus-cell fusion during entry and cell-cell fusion leading to syncytia formation, making it an attractive target for antiviral development [4]. Appropriate cell culture models are essential for evaluating compounds like sisunatovir, as they must recapitulate the complex host-pathogen interactions that occur in human respiratory epithelium while providing reproducible quantitative data on antiviral efficacy [5]. This document provides detailed protocols and application notes for utilizing various cell culture systems to study sisunatovir's activity against RSV, with particular emphasis on standardizing methodologies across different laboratory settings.

Cell Culture Model Systems for RSV Infection

Conventional Two-Dimensional (2D) Monolayer Cultures

Monolayer cultures of continuous cell lines provide a straightforward platform for initial antiviral screening and yield reproducible quantitative data on viral replication kinetics. The A549 cell line (human alveolar epithelial type II cells) demonstrates particular susceptibility to RSV infection and represents a relevant respiratory-derived model system [4]. Similarly, BEAS-2B (human bronchial epithelial cells) and 16HBE (human bronchial epithelial cells) offer additional respiratory tract-relevant models, while HEp-2 cells (human laryngeal carcinoma cells) have been widely used for RSV propagation and plaque assays [4] [5]. These cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere [5]. For infection experiments, cells are typically seeded at ~80-90% confluence in multi-well plates appropriate for the specific readout methodology (e.g., 96-well plates for high-throughput screening, 24-well plates for plaque assays).

While 2D systems offer practical advantages for initial compound screening, they lack the cellular differentiation and polarization characteristics of respiratory epithelium in vivo. Cells grown in monolayers on flat plastic surfaces are not subjected to the same cell-cell and cell-matrix interactions, oxygen and nutrient gradients, or mechanical stresses experienced in native tissues [5]. Consequently, antiviral effects observed in 2D systems may not fully predict efficacy in more physiologically relevant models or clinical settings, making additional model systems necessary for comprehensive compound evaluation.

Three-Dimensional (3D) Spheroid Models

Three-dimensional spheroid cultures of A549 cells provide a more physiologically relevant model that better recapitulates the in vivo microenvironment and host response to RSV infection [5]. These spheroids exhibit characteristics of RSV infection observed clinically, including syncytia formation and significant mucin secretion (approximately 3-fold increase compared to uninfected controls) [5]. The scaffold-free generation of A549 spheroids using ultra-low attachment (ULA) plates represents a practical and economic model system for studying RSV pathogenesis and antiviral activity.

- Spheroid Generation Protocol:

- Dissociate monolayer A549 cultures using standard trypsin/EDTA treatment.

- Suspend cells in complete DMEM medium containing 0.25% methylcellulose as a thickening agent.

- Seed cells in round-bottom ULA plates at optimal density of 25 × 10³ cells/well in 200 μL volume.

- Centrifuge plates at 200 × g for 5 minutes to aggregate cells in well bottoms.

- Incubate for 3-7 days at 37°C with 5% CO2, with medium change every 48 hours.

- Confirm spheroid viability using trypan blue exclusion or calcein-AM staining before infection [5].

A549 spheroids maintain high viability over at least seven days of culture and support productive RSV infection, with infectious virus detectable as early as day 1 post-inoculation and sustained for up to 7 days [5]. The spatial organization of spheroids creates nutrient and oxygen gradients that better mimic the in vivo environment than 2D cultures, making them particularly valuable for studying cell-to-cell viral spread and tissue-level responses to infection.

Airway Epithelial Cell and Immune Cell Co-culture Systems

Advanced co-culture systems that incorporate both airway epithelial cells and immune components model the complex interplay between viral infection and host immune responses that occurs in vivo. The system developed by Ronaghan et al. combines primary human bronchial epithelial cells (HBECs) differentiated at the air-liquid interface (ALI) with monocyte-derived macrophages in a non-contact, paracrine model [6]. This approach specifically enables investigation of how immune cell recruitment and polarization influence epithelial response to RSV infection and antiviral treatment.

Table 1: Cell Culture Model Comparison for RSV Infection Studies

| Model Type | Key Features | Advantages | Limitations | Applications for Sisunatovir Evaluation |

|---|---|---|---|---|

| 2D Monolayers (A549, HEp-2, BEAS-2B) | Simple, reproducible, high-throughput compatible | Rapid results, easy infection quantification, cost-effective | Limited physiological relevance, lack of cellular differentiation | Initial antiviral screening, IC50 determination, resistance testing |

| 3D Spheroids (A549 spheroids) | Enhanced cell-cell interactions, gradient formation, sustained infection | Better recapitulation of in vivo tissue architecture, appropriate for prolonged studies | More complex setup, limited high-throughput compatibility, higher cost | Viral dissemination studies, mucin secretion effects, prolonged drug exposure |

| Co-culture Systems (HBEC-ALI + macrophages) | Air-liquid interface differentiation, immune-epithelial interactions | Physiologically relevant model of host-pathogen interactions, includes immune components | Technically challenging, lengthy differentiation period (4+ weeks), expensive | Immune modulation of antiviral efficacy, cytokine profiling, barrier function assessment |

The HBEC-ALI co-culture system requires 4 weeks of differentiation before establishment of co-culture with macrophages, with medium changes every 2 days throughout this period [6]. These cultures develop important features of respiratory epithelium, including barrier function that can be assessed through transepithelial electrical resistance (TEER) measurements, and polarized infection that more accurately models in vivo RSV infection.

RSV Infection Protocols and Sisunatovir Treatment

Virus Propagation and Titration

RSV strain A2 is commonly used for in vitro studies, with engineered variants expressing reporter genes (e.g., GFP) enabling rapid quantification of infection [6]. RSV is typically propagated in Vero cells (African green monkey kidney cells), which support high viral yields:

- Seed Vero cells in T-175 flasks and grow to ~90% confluence.

- Inoculate with RSV at an MOI of 0.5 in a minimal volume (e.g., 5 mL for T-175 flask).

- Incubate for 2 hours at 37°C with gentle rocking every 15 minutes to ensure even distribution.

- Add complete medium to standard volume (e.g., 35 mL for T-175 flask) and incubate for 5-8 days.

- Harvest when extensive syncytia formation is observed (typically 5-8 days post-infection) by a single freeze-thaw cycle followed by centrifugation at 2000 × g for 10 minutes.

- Aliquot supernatant (virus stock) and store at -80°C [5].

Virus titration is performed by plaque assay in HEp-2 cells:

- Seed HEp-2 cells in 6-well plates to achieve 90-95% confluence at time of infection.

- Prepare 10-fold serial dilutions of virus stock in serum-free medium.

- Inoculate cells with 200 μL of each dilution, incubating for 2 hours with gentle shaking every 15 minutes.

- Overlay with 2 mL of 0.15% agarose in nutritive medium.

- Incubate for 7 days, then fix with 10% formalin and stain with 0.1% crystal violet solution for plaque visualization and counting [5].

Infection of Cell Culture Models

Infection protocols must be optimized for each specific culture model to achieve reproducible infection rates while maintaining cell viability:

2D Monolayer Infection:

- Seed cells in multi-well plates 24 hours prior to infection to achieve 80-90% confluence.

- Wash cells once with serum-free medium or PBS.

- Inoculate with RSV at the appropriate MOI (typically 0.1-1.0 for A549 cells) in a minimal volume.

- Incubate for 2 hours at 37°C with gentle agitation every 15 minutes.

- Remove inoculum and replace with fresh maintenance medium.

- Return to incubator for desired infection duration (typically 24-72 hours) [4].

3D Spheroid Infection:

- Generate spheroids as described in Section 2.2 and culture for 3 days before infection.

- Inoculate spheroids with RSV at MOI of 1 in a volume of 20 μL.

- Incubate for 2 hours to allow virus adsorption.

- Remove inoculum, wash with medium, and maintain in 200 μL DMEM with 5% FBS.

- Incubate for up to 7 days, with medium change every 48 hours [5].

HBEC-ALI and Macrophage Co-culture Infection:

- Differentiate HBECs at ALI for 4 weeks prior to co-culture establishment.

- Differentiate monocyte-derived macrophages for 6 days with M-CSF (50 ng/mL), with M1 (IFN-γ + LPS) or M2a (IL-4) activation on day 4.

- Establish co-culture by placing Transwell inserts with differentiated HBECs above submerged macrophages.

- Maintain co-culture for 72 hours before infection.

- Wash apical side with 100 μL PBS.

- Add RSV at MOI of 0.15 to apical chamber and incubate for 2 hours at 37°C.

- Remove inoculum and return cultures to ALI conditions.

- Harvest samples at 72 hours post-infection for analysis [6].

Sisunatovir Treatment Regimens

Sisunatovir treatment can be applied in various regimens depending on the experimental objectives:

- Prophylactic Treatment: Add sisunatovir 2-24 hours prior to viral infection to assess preventive potential.

- Co-treatment: Apply sisunatovir simultaneously with viral inoculum to evaluate direct virucidal effects or immediate blocking of entry.

- Therapeutic Treatment: Add sisunatovir at various time points post-infection (e.g., 2, 4, 8, or 24 hours) to determine the window of effectiveness.

Sisunatovir is typically prepared as a 10 mM stock solution in DMSO and diluted in cell culture medium to achieve working concentrations ranging from 0.1 nM to 10 μM for dose-response studies [1] [2]. Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%) in all experiments. For time-course studies, medium containing sisunatovir should be refreshed every 48-72 hours to maintain consistent drug exposure.

Assessing Antiviral Efficacy and Host Responses

Quantitative Viral Replication Measures

Multiple complementary methods should be employed to comprehensively evaluate the effects of sisunatovir on RSV replication:

Plaque Assay: Quantify infectious virus production in culture supernatants or cell lysates. Collect samples at various time points post-infection, freeze-thaw once to release cell-associated virus, serially dilute, and determine titer by plaque assay in HEp-2 cells as described in Section 3.1. Express results as plaque-forming units (PFU) per mL [5].

Viral RNA Quantification: Extract RNA from infected cells or supernatant using commercial kits. Perform reverse transcription quantitative PCR (RT-qPCR) targeting conserved RSV genes (e.g., N, F). Express results as viral RNA copies per μL using a standard curve generated from in vitro transcribed RNA or plasmid standards [4].

Fluorescence-Based Quantification: When using RSV engineered to express reporter proteins (e.g., RSV-GFP), measure fluorescence intensity directly using plate readers or quantify infected cells by flow cytometry. This enables high-throughput screening of compound libraries [6].

Cytopathic Effect and Syncytia Formation Analysis

RSV-induced cytopathic effects, particularly syncytia formation, represent important phenotypic markers of infection that can be quantified to assess antiviral activity:

Microscopic Evaluation: Capture brightfield images at regular intervals post-infection. Count the number and size of syncytia in multiple fields of view. The K394R F protein variant produces significantly larger syncytia (1.9-fold increase in plaque diameter) compared to wild-type virus, reflecting enhanced fusogenicity [4].

Luciferase-Based Fusion Assay: Implement a quantitative cell-cell fusion assay by co-transfecting effector cells with RSV F protein and a luciferase reporter construct, and target cells with the complementary luciferase fragment. Measure luciferase activity after coculturing effector and target cells to quantify fusion inhibition by sisunatovir [4].

Host Response Profiling

Comprehensive assessment of host responses provides insights into the broader immunological impact of RSV infection and sisunatovir treatment:

Cytokine/Chemokine Analysis: Collect culture supernatants at various time points post-infection and analyze using ELISA or multiplex bead arrays for key inflammatory mediators including TNF-α, IL-6, IL-8, IL-10, and IFN-λ. Co-culture models with macrophages typically show distinct cytokine profiles depending on macrophage polarization state [6].

Mucin Secretion Measurement: RSV infection induces mucin overexpression, a hallmark of respiratory pathogenesis. Quantify mucin production in spheroid models by immunostaining with anti-MUC1 antibodies followed by fluorescence quantification or ELISA [5].

Barrier Function Assessment: For ALI cultures, measure transepithelial electrical resistance (TEER) using a voltohmmeter to evaluate epithelial integrity following infection and treatment. Alternatively, assess paracellular permeability using fluorescent tracers like FITC-dextran [6].

Table 2: Key Readouts for Evaluating Sisunatovir Efficacy in RSV Infection Models

| Assessment Category | Specific Assays | Key Parameters | Expected Outcomes with Sisunatovir Treatment | |-------------------------|---------------------|-------------------|-----------------------------------------------| | Viral Replication | Plaque assay | PFU/mL reduction | >2-log reduction at efficacious concentrations | | | RT-qPCR | Viral RNA copies | Significant reduction in viral RNA load | | Flow cytometry (RSV-GFP) | % infected cells | Dose-dependent decrease in infection rate | | CPE/Syncytia Formation | Brightfield microscopy | Syncytia number and size | Significant reduction in syncytia formation | | | Luciferase fusion assay | Fusion activity | Inhibition of F protein-mediated membrane fusion | | Host Responses | ELISA/Multiplex assays | Cytokine levels | Modulation of inflammatory response | | | Immunofluorescence | Mucin expression | Reduction in RSV-induced mucin overexpression | | | TEER measurement | Barrier integrity | Preservation of epithelial barrier function | | Cellular Toxicity | MTT/WST-1 assay | Cell viability | CC50 >10 μM (high therapeutic index) | | | LDH release | Membrane integrity | No significant increase vs. uninfected controls |

Experimental Workflow and Data Analysis

Standardized Experimental Workflow

The following workflow provides a systematic approach for evaluating sisunatovir in RSV infection models:

Diagram 1: Comprehensive workflow for evaluating sisunatovir in RSV infection models, highlighting key experimental stages from study design through data interpretation.

Data Analysis and Interpretation

Robust data analysis requires normalization to appropriate controls and statistical validation:

Dose-Response Analysis: Calculate IC50 values (concentration inhibiting 50% of viral replication) by fitting dose-response data to a four-parameter logistic model. Sisunatovir typically demonstrates IC50 values of 1.0-1.4 nM against reference RSV strains [1] [2].

Cytotoxicity Assessment: Evaluate compound toxicity using MTT, WST-1, or similar viability assays across the concentration range tested. Calculate CC50 (50% cytotoxic concentration) and selectivity index (SI = CC50/IC50), with SI >100 generally indicating a promising therapeutic window.

Statistical Considerations: Perform experiments with appropriate replication (minimum n=3 biological replicates) and include relevant controls (mock-infected, vehicle-treated, infected untreated). Apply appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing for multiple comparisons) with significance defined as p < 0.05.

Resistance Monitoring: When investigating resistant variants (e.g., K394R), compare dose-response curves and calculate fold-change in IC50 relative to wild-type virus. The K394R variant typically demonstrates significant resistance to sisunatovir and other fusion inhibitors, with fold-change values exceeding 100 in some cases [4].

Troubleshooting and Optimization Guidelines

Common technical challenges and recommended solutions include:

High Background in Untreated Controls: Ensure appropriate MOI optimization to achieve 70-90% infection in untreated controls without excessive cell death. Titrate virus stocks and validate infection rates by immunostaining or flow cytometry.

Variable Results in 3D Models: Standardize spheroid size and quality before infection. Use ULA plates from consistent suppliers and maintain careful attention to centrifugation steps during spheroid formation.

Macrophage Viability in Co-culture: Monitor macrophage health by including viability stains and flow cytometry analysis. Use appropriate dissociation reagents (ACCUTASE for M0/M1 macrophages; EDTA for M2a macrophages) to preserve cell surface markers [6].

Sisunatovir Solubility Issues: Maintain DMSO concentration ≤0.1% in working solutions and include vehicle controls with equivalent DMSO concentrations. For prolonged exposures, consider refreshing drug-containing medium every 48-72 hours.

Conclusion and Translational Applications

Comprehensive evaluation of sisunatovir in RSV infection models requires integration of data from multiple complementary systems, each providing unique insights into antiviral activity and potential clinical utility. While development of sisunatovir has been discontinued for clinical application, it remains a valuable tool for understanding RSV entry mechanisms and validating model systems for evaluating fusion inhibitors. The experimental approaches detailed in these application notes provide standardized methodologies that can be applied to future antiviral compounds targeting RSV entry.

The evolving landscape of RSV therapeutic development continues to emphasize the importance of robust preclinical models that can predict clinical efficacy and identify potential resistance mechanisms. The K394R variant, with its enhanced fusogenicity and pathogenicity, underscores the need for monitoring resistance development during antiviral therapy [4]. Future directions should focus on developing combination therapies that target multiple stages of the viral life cycle, potentially incorporating fusion inhibitors like sisunatovir with other mechanistic classes such as N-protein inhibitors (e.g., RSV604) or nucleoside analogs (e.g., VV116) to enhance antiviral potency and reduce resistance emergence [1].

These standardized protocols provide a framework for generating reproducible, quantitatively robust data on sisunatovir activity across different RSV infection models, enabling meaningful comparisons across laboratories and supporting the advancement of novel RSV therapeutics through the drug development pipeline.

References

- 1. | CAS 1903763-82-5 | AbMole BioScience | Sisunatovir ... Sisunatovir [abmole.com]

- 2. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pfizer axes another RSV med picked up in $525M ReViral buy [fiercebiotech.com]

- 4. A new mechanism of respiratory syncytial virus entry ... [pmc.ncbi.nlm.nih.gov]

- 5. A three-dimensional A549 cell culture model to study ... [pmc.ncbi.nlm.nih.gov]

- 6. How to Co-Culture Airway and Immune Cells for RSV ... [stemcell.com]

Sisunatovir hydrochloride research use only specifications

Chemical & Physical Properties

The table below summarizes the key identifiers and properties of Sisunatovir and its hydrochloride salt form for precise material handling and documentation.

| Property | Sisunatovir (Free Base) | Sisunatovir Hydrochloride |

|---|---|---|

| CAS Number | 1903763-82-5 [1] [2] [3] | 1903763-83-6 [4] [5] |

| Molecular Formula | C₂₃H₂₂F₄N₄O [2] [3] | C₂₃H₂₂F₄N₄O · HCl (C₂₃H₂₃ClF₄N₄O) [4] [5] |

| Molecular Weight | 446.44 g/mol [2] [3] | 482.90 g/mol [4] [5] |

| Purity | >99.40% [2] | >98.61% [4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month [2] [3]. | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [5]. |

| Handling | Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight. Avoid dust formation and aerosolization [3]. |

Biological Activity & Potency

This compound demonstrates high potency against both major subtypes of RSV with a favorable preliminary cytotoxicity profile.

| Parameter | Value / Description | Experimental Context |

|---|---|---|

| IC₅₀ (RSV A) | 1.4 nM [2] [5] | In vitro antiviral activity |

| IC₅₀ (RSV B) | 1.0 nM [2] [5] | In vitro antiviral activity |

| CC₅₀ (HepG2) | 5588 nM [2] | Cytotoxicity in human hepatoma cell line (MTT assay) |

| CC₅₀ (Vero) | >4000 nM [2] | Cytotoxicity in African green monkey kidney cells (MTT assay) |

| Mechanism of Action | RSV Fusion (F) Protein Inhibitor [6] [7] [5] | Blocks viral entry into host cells |

Mechanism of Action

Sisunatovir is a viral fusion protein inhibitor [6]. It specifically targets the RSV F protein, which mediates the fusion of the viral envelope with the host cell membrane. By binding to this protein, Sisunatovir prevents the conformational changes necessary for fusion, thereby blocking the release of the viral genetic material into the cytoplasm and halting the infection cycle [7] [5].

The following diagram illustrates this mechanism and the experimental workflow for its in vitro evaluation:

Experimental Protocols

In Vitro Infection Assay in Human Airway Epithelium (HAE) Cells

This protocol is adapted from published models used to demonstrate Sisunatovir's efficacy [2].

- Cell Culture: Maintain HAE cells at an air-liquid interface in appropriate media.

- Compound Preparation:

- Prepare a 10 mM stock solution of Sisunatovir in DMSO [2].

- Dilute the stock in cell culture medium to the desired working concentration (e.g., 10 nM). Ensure the final DMSO concentration is ≤0.1% and use a vehicle control.

- Pre-treatment & Infection:

- Apply the Sisunatovir-containing medium (or vehicle control) to the HAE cells 2 hours prior to infection [2].

- Infect cells with RSV (e.g., RSV A2 strain) at a predetermined multiplicity of infection (MOI).

- Incubate as per standard infection protocols.

- Analysis:

- Viral Titer: Harvest viral samples at designated time points. Determine titers using a standard plaque assay or immunostaining.

- qPCR: Quantify viral RNA levels in cell lysates or supernatant.

In Vivo Efficacy Study in a Mouse Model of RSV Infection

This protocol outlines the key steps for evaluating Sisunatovir efficacy in vivo [2].

- Animal Model: Use BALB/c mice.

- Viral Inoculation: Anesthetize mice and intranasally inoculate with RSV A2.

- Dosing Regimen:

- Endpoint Analysis:

- Viral Load: Sacrifice animals and collect lung tissue homogenates. Quantify virus titers via plaque assay.

- Histopathology: Examine lung sections for inflammation and other pathological changes.

Critical Notes for Researchers

- Research Use Only: All commercial sources explicitly state that this compound is "For research use only. Not for human use" [4] [2] [8].

- Clinical Status: As of March 2025, Sisunatovir is listed as "Discontinued" for RSV infections in clinical development pipelines [6]. Researchers should be aware that its clinical development for this indication has halted, though it remains a valuable tool compound.

- Solubility Considerations: Sisunatovir has limited aqueous solubility. For in vitro work, DMSO stock solutions are standard [2]. For in vivo studies, the use of solubilizing agents like PEG300 and surfactants like Tween-80 is crucial to achieve effective dosing concentrations [5].

Conclusion

This compound is a highly potent and selective RSV fusion inhibitor. The data and protocols provided here offer a foundation for researchers to utilize this compound in mechanistic studies and antiviral efficacy evaluations. Its well-defined molecular target and high potency make it an excellent pharmacological tool for investigating RSV biology and the role of viral fusion in the infection process.

References

- 1. Sisunatovir - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. medchemexpress.com/ sisunatovir .html [medchemexpress.com]

- 3. Material Safety Data Sheet of Sisunatovir | AbMole BioScience [abmole.com]

- 4. 1903763-83-6 | Sisunatovir | ChemScene llc hydrochloride [chemscene.com]

- 5. | RSV | TargetMol this compound [targetmol.com]

- 6. Sisunatovir - ReViral - AdisInsight - Springer [adisinsight.springer.com]

- 7. This compound by Pfizer for Respiratory ... [pharmaceutical-technology.com]

- 8. RSV | BioChemPartner [biochempartner.com]

Comprehensive Clinical Trial Application Notes for Sisunatovir (RV521) in Respiratory Syncytial Virus (RSV) Infections

Introduction and RSV Clinical Context

Respiratory Syncytial Virus (RSV) represents a significant global health burden particularly affecting vulnerable populations including infants, older adults, and immunocompromised individuals. RSV is the leading cause of hospitalization in infants in the United States, with approximately 58,000-80,000 hospitalizations and 100-300 deaths annually in children under five years old, in addition to 60,000-160,000 hospitalizations and 6,000-10,000 deaths in adults aged 65 and older [1]. Despite this substantial disease burden, treatment options remain limited, with supportive care representing the mainstay of management and ribavirin being the only approved antiviral with uncertain efficacy and potential toxicity concerns [2]. This significant unmet medical need has driven development of novel therapeutic agents including Sisunatovir (RV521), an oral RSV fusion inhibitor that has progressed to advanced clinical trials.

The RSV prevention landscape has evolved recently with approvals of vaccines for older adults (Arexvy, Abrysvo, mRESVIA) and the monoclonal antibody nirsevimab for infants [2] [1]. However, these prophylactic approaches still leave a substantial treatment gap for individuals who develop active RSV infection, particularly those at high risk for severe disease progression. Sisunatovir represents a promising therapeutic candidate that could address this critical unmet need through its specific mechanism of action targeting early stages of the viral lifecycle. The compound has been evaluated in a Phase 2/3 clinical trial (NCT06079320) designed to assess its safety and efficacy in high-risk adult populations with confirmed RSV infection [3].

Sisunatovir Clinical Trial Design Overview

Study C5241007 (NCT06079320) Design and Objectives

The Sisunatovir clinical trial (NCT06079320) was a randomized, double-blind, placebo-controlled Phase 2/3 study sponsored by Pfizer with the primary objective of evaluating the safety and therapeutic effects of Sisunatovir in adult patients with confirmed RSV infection who were not hospitalized but had elevated risk for severe disease progression [3]. The study employed a parallel-group design with participants randomly assigned in a 1:1 ratio to receive either Sisunatovir or matching placebo orally for 5 days, with comprehensive follow-up assessments conducted over approximately 5 weeks through 8-10 study visits. The trial aimed to establish the efficacy of Sisunatovir in reducing viral load and symptom severity while concurrently evaluating the safety and tolerability profile of the investigational product in this vulnerable patient population.

Table 1: Key Eligibility Criteria for NCT06079320

| Category | Inclusion Criteria | Exclusion Criteria |

|---|---|---|

| Age | 18 years or older | None specified |

| RSV Status | RSV infection confirmed within 5 days prior to randomization | Diagnosis of other respiratory viral infections (influenza, SARS-CoV-2) |

| Symptoms | New onset/worsening of ≥1 respiratory symptom within 5 days prior to randomization | Current or anticipated need for hospitalization within 24 hours |

| Risk Factors | ≥1 of: chronic lung disease, heart failure, immunosuppressive condition/medications, OR age ≥65 without comorbidities | Clinically significant ECG abnormalities; hypersensitivity to study components |

| Health Status | Ambulatory (not hospitalized) | Any medical/psychiatric condition potentially increasing risk or interfering with evaluation |

Participant Demographics and Risk Stratification

The trial specifically targeted high-risk adult populations with defined eligibility criteria focused on identifying participants with elevated potential for severe RSV disease progression. Enrollment required confirmed RSV infection within 5 days prior to randomization, accompanied by new onset or worsening of at least one predefined respiratory symptom such as nasal congestion, sore throat, cough, sputum production, shortness of breath, or wheezing [3]. The risk stratification approach incorporated both age-based and comorbidity-based criteria, including chronic lung disease, heart failure, immunosuppressive conditions or medications, and age 65 years or older even in the absence of other comorbidities. This comprehensive approach to participant selection ensured enrollment of a clinically relevant population most likely to benefit from therapeutic intervention while enabling assessment of efficacy across different risk categories.

The study implemented key exclusion criteria designed to maintain participant safety and ensure interpretability of results, including the exclusion of individuals with confirmed infection with other respiratory viruses such as influenza or SARS-CoV-2, those with current or anticipated need for hospitalization, participants with clinically significant electrocardiogram abnormalities, and those with hypersensitivity to any study intervention components [3]. The planned enrollment indicated a total of 16 participants across multiple international study centers, though the trial status was listed as terminated, suggesting potential discontinuation before full enrollment was achieved [3].

Sisunatovir Mechanism of Action and Antiviral Profile

Fusion Inhibition Mechanism

Sisunatovir (also known as RV521) represents a targeted fusion inhibitor that acts during the early stages of RSV viral entry into host cells. The compound specifically binds to the RSV fusion (F) protein, preventing the conformational changes necessary for viral envelope fusion with the host cell membrane and subsequent viral entry [4]. This mechanism targets a critical early step in the RSV replication cycle, theoretically preventing establishment and propagation of infection within the respiratory epithelium. The structural basis for this inhibitory activity stems from groundbreaking research at the National Institutes of Health in 2013 that elucidated the prefusion conformation of the F protein, enabling rational drug design approaches to develop compounds that stabilize this conformation and prevent the fusion process [1].

The F protein targeting approach places Sisunatovir in a class distinct from other RSV antiviral mechanisms such as nucleoprotein inhibitors exemplified by EDP-938, which targets viral replication rather than entry [4]. Fusion inhibitors like Sisunatovir demonstrate potent antiviral activity in vitro, though this mechanism has historically been associated with a lower barrier to resistance compared to other antiviral classes. Research has shown that experimental generation of in vitro resistance to RSV fusion inhibitors can result in mutations mediating >1000-fold decreases in drug potency with minimal effects on viral fitness [4]. This resistance profile represents an important consideration for clinical development and potential future utilization of Sisunatovir in treatment regimens.

Comparative Antiviral Mechanisms

Table 2: Comparison of RSV Antiviral Mechanisms

| Parameter | Fusion Inhibitors (Sisunatovir) | Nucleoprotein Inhibitors (EDP-938) |

|---|---|---|

| Molecular Target | RSV Fusion (F) protein | RSV Nucleoprotein (N) |

| Stage of Inhibition | Viral entry | Viral replication |

| Barrier to Resistance | Lower | Higher |

| Potency Shift in Resistant Strains | >1000-fold | ≤70-fold |

| Impact on Viral Fitness | Minimal reduction | Significant reduction |

| Clinical Resistance Emergence | Rapidly observed | Rare (1/37 participants) |

Experimental Protocols and Methodologies

Clinical Resistance Monitoring Protocol

Comprehensive resistance monitoring represents a critical component of antiviral development, particularly for compounds targeting the fusion protein where resistance emergence has been previously documented. The following protocol outlines a systematic approach to monitoring treatment-emergent resistance mutations, adapted from methodologies employed in similar RSV antiviral trials [4].

Sample Collection and Processing: Nasal wash samples should be collected twice daily beginning 2 days post-challenge and continuing through study day 12, with immediate freezing at -80°C until processing. Viral RNA should be extracted using validated commercial kits (e.g., Quick-RNA Viral 96 Kit, Zymo Research), with cDNA synthesis performed using reverse transcriptase PCR systems (e.g., SuperScript IV One-Step RT-PCR) targeting the RSV fusion gene and other relevant genomic regions [4].

Next-Generation Sequencing (NGS): Prepare sequencing libraries using amplicon-based approaches covering complete coding regions of target viral genes. Utilize NGS platforms (e.g., Illumina) to achieve minimum coverage depth of 10,000x, with inclusion of both treated and placebo control samples for comparison. Sequence analysis should focus on identifying treatment-emergent mutations present in drug-treated participants but absent or substantially less prevalent in placebo groups [4].

Variant Analysis and Confirmation: Implement bioinformatic pipelines for variant calling with minimum frequency threshold of 1%. Confirm identified mutations through site-directed mutagenesis in recombinant RSV systems followed by phenotypic characterization. Assess the impact on drug susceptibility through dose-response assays in cell culture systems, calculating fold-change in EC50 values compared to wild-type reference strains [4].

Viral Fitness Assessment: Evaluate the replicative capacity of identified mutant viruses through parallel growth kinetics experiments in permissive cell lines (e.g., HEp-2 cells). Infect cells at standardized MOI (e.g., 0.1) and quantify viral titers daily for 7 days using TCID50 assays or comparable methods. Compare peak titers and growth trajectories between mutant and wild-type viruses to determine fitness costs associated with resistance [4].

Figure 1: Sisunatovir Mechanism of Action as RSV Fusion Inhibitor - This diagram illustrates the molecular mechanism by which Sisunatovir binds to the RSV fusion (F) protein, preventing conformational changes required for viral membrane fusion with host cells and subsequent entry.

Antiviral Efficacy Assessment Protocol

Standardized efficacy evaluation in clinical trials for RSV antivirals requires comprehensive virologic and clinical endpoints collected through systematic methodology. The following protocol details approaches for quantifying antiviral activity and clinical benefits in symptomatic RSV-infected individuals.

Viral Load Quantification: Collect nasal samples using standardized swabbing techniques at predetermined intervals (e.g., daily for first 5 days, then alternate days through day 12). Employ validated quantitative RT-PCR assays targeting conserved regions of the RSV genome (e.g., N gene) with normalization to internal controls. Report viral load as log10 copies/mL, with calculation of area under the curve (AUC) for viral load over time and time to viral clearance (defined as consecutive negative results) [4].

Clinical Symptom Scoring: Implement standardized patient-reported outcome instruments capturing both respiratory and systemic symptoms. Utilize 4-point severity scales (0=absent to 3=severe) for core symptoms including cough, nasal congestion, sore throat, sputum production, shortness of breath, and wheezing. Collect scores twice daily during acute phase, with calculation of composite symptom scores and time to symptom resolution (defined as mild or absent for 24 hours) [3] [4].

Pharmacokinetic Monitoring: Measure plasma and respiratory concentrations of Sisunatovir using validated LC-MS/MS methods at predetermined timepoints (e.g., pre-dose, 1, 2, 4, 8, and 12 hours post-dose on day 3). Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC0-24, and trough concentrations, with correlation to virologic and clinical endpoints to establish exposure-response relationships [4].

Secondary Clinical Endpoints: Capture healthcare utilization metrics including hospitalization rates, emergency department visits, requirement for supplemental oxygen, and duration of medical interventions. Evaluate patient-reported quality of life through validated instruments administered at baseline, end of treatment, and end of study [3].

Data Analysis and Interpretation

Clinical Efficacy Endpoints and Assessment

The Sisunatovir trial established a comprehensive endpoint framework to evaluate both antiviral activity and clinical benefits, with data collected through systematic assessment schedules. The primary efficacy endpoints likely focused on virologic measures including reduction in viral load AUC and time to viral clearance, complemented by clinical endpoints such as symptom score AUC and time to symptom resolution [3] [4]. Based on the trial design, the study employed a hierarchical assessment approach with virologic endpoints serving as primary objectives during early phases, while later phase evaluations incorporated clinically meaningful endpoints relevant to regulatory decision-making.

The trial's statistical analysis plan presumably specified intention-to-treat principles for the primary analysis, with predefined subgroup analyses based on risk factors, time to treatment initiation, baseline viral load, and age categories. The relatively small planned enrollment of 16 participants [3] suggests the study may have been designed as a pilot or exploratory investigation rather than a definitive efficacy trial, potentially intended to inform dose selection or go/no-go decisions for larger subsequent studies. The early termination status indicates the trial was discontinued before completion, though the specific reasons remain unclear from available information.

Figure 2: Sisunatovir Clinical Trial Schema - This flowchart illustrates the overall design of the Phase 2/3 clinical trial evaluating Sisunatovir in high-risk adults with RSV infection, including randomization scheme, key assessment domains, and endpoint analyses.

Safety and Tolerability Assessment

The safety evaluation framework for Sisunatovir followed standard approaches for investigational antiviral agents, with comprehensive monitoring throughout the treatment and follow-up periods. Safety assessments included systematic collection of adverse events (AEs) with severity grading and relationship to study drug, serious AEs (SAEs), laboratory parameters (hematology, chemistry), electrocardiogram findings, and vital sign measurements [3]. The relatively short treatment duration (5 days) likely minimized potential for cumulative toxicity while still allowing adequate assessment of acute tolerability.

The trial design specifically included ECG exclusion criteria prohibiting participants with clinically significant abnormalities at baseline, suggesting particular attention to potential cardiovascular effects [3]. This precaution appears warranted given safety signals observed with other recently approved RSV vaccines, including slightly higher incidence of atrial fibrillation and rare cases of Guillain-Barré syndrome noted during post-marketing surveillance [1]. While the small sample size limited comprehensive safety characterization, the study presumably provided initial tolerability data to inform future development decisions.

Conclusion and Future Directions

The clinical development program for Sisunatovir represents an important contribution to the evolving RSV therapeutic landscape, particularly given the substantial unmet need for effective treatments in high-risk populations. The trial design elements – including focus on high-risk ambulatory patients, early intervention following symptom onset, and comprehensive virologic and clinical endpoints – reflect thoughtful approach to addressing key clinical questions regarding potential utility of fusion inhibitors in RSV management. However, the premature termination of the trial (NCT06079320) leaves important questions unanswered regarding the definitive efficacy and safety profile of Sisunatovir in the intended patient population [3].

Future directions in RSV therapeutic development will likely need to address several critical considerations including optimal timing of intervention, potential combination approaches to mitigate resistance risk, and positioning relative to recently approved preventive modalities. The contrasting resistance profiles between fusion inhibitors like Sisunatovir and nucleoprotein inhibitors like EDP-938 [4] suggest potential complementary roles for these mechanistic classes, particularly in severely immunocompromised patients where prolonged viral shedding and resistance emergence represent significant concerns. Furthermore, the evolving RSV landscape with multiple approved vaccines and monoclonal antibodies will necessitate evaluation of Sisunatovir's potential role in breakthrough infections despite prior prophylaxis.

References

- 1. The Rapidly Changing RSV Prevention Landscape and ... [ovation.io]

- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial ... [pmc.ncbi.nlm.nih.gov]

- 3. A Study to Learn About the Study Medicine Sisunatovir in ... [centerwatch.com]

- 4. EDP-938 Has a High Barrier to Resistance in Healthy ... [pmc.ncbi.nlm.nih.gov]

Sisunatovir powder reconstitution for in vitro studies

Application Notes: Sisunatovir for RSV Research

Sisunatovir (also known as RV521) is a potent, orally active small-molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein. It inhibits viral entry by preventing the conformational change of the F protein from its pre-fusion to post-fusion state, thereby blocking fusion of the viral envelope with the host cell membrane [1] [2]. It demonstrates high potency against both major RSV subtypes, RSV-A and RSV-B [3].

Quantitative Data Summary

The following tables consolidate key quantitative data for experiment planning.

Table 1: Antiviral Potency and Cytotoxicity of Sisunatovir

| Assay Type | Cell Line / Organism | Value (IC₅₀ / CC₅₀ / EC₅₀) | Description |

|---|---|---|---|

| Antiviral Activity | RSV A | 1.4 nM | Half-maximal inhibitory concentration [3]. |

| Antiviral Activity | RSV B | 1.0 nM | Half-maximal inhibitory concentration [3]. |

| Cytotoxicity | HepG2 (human) | 5588 nM (CC₅₀) | Cytotoxicity concentration; 50% [3]. |

| Cytotoxicity | Vero (monkey) | >4000 nM (CC₅₀) | Cytotoxicity concentration; 50% [3]. |

| Cytotoxicity | BJ (human fibroblast) | 16 μM (IC₅₀) | Cell cytotoxicity assay [4]. |

| Cytotoxicity | MRC-5 (human lung) | 13 μM (IC₅₀) | Cell cytotoxicity assay [4]. |

Table 2: Physicochemical and Formulation Data

| Parameter | Value / Condition | Note |

|---|---|---|

| Molecular Formula | C₂₃H₂₂F₄N₄O [3] [1] | |

| Molecular Weight | 446.44 g/mol [3] | |

| CAS Number | 1903763-82-5 [3] [1] | |

| Purity | ≥ 99.40% [3] | As provided by supplier. |

| Solubility (DMSO) | 25 mg/mL (56.00 mM) [3] | Requires ultrasonic warming to 60°C. Hygroscopic DMSO impacts solubility. |

Detailed Experimental Protocols

Preparation of Sisunatovir Stock Solution

This protocol outlines the reconstitution of sisunatovir powder for in vitro studies.

- Materials: Sisunatovir powder, anhydrous DMSO (newly opened), sterile glass vials, sonicator, warming block.

- Procedure:

- Calculate Mass: Determine the mass of sisunatovir needed to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

- Weigh Compound: Accurately weigh the calculated amount of sisunatovir powder and transfer it to a sterile glass vial.

- Add Solvent: Add the required volume of anhydrous DMSO to the vial. For a 10 mM stock, add 1 mL of DMSO per 4.46 mg of sisunatovir. For a 25 mg/mL stock, add 1 mL of DMSO per 25 mg of sisunatovir.

- Dissolve: Cap the vial and mix by vortexing. To aid dissolution, sonicate the solution in a sonicating water bath while warming to 60°C until the powder is fully dissolved and the solution is clear.

- Aliquot and Store: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

- Storage: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [3].

In Vitro Antiviral Assay in Human Airway Epithelial (HAE) Cells

This method assesses the efficacy of sisunatovir in inhibiting RSV infection in a physiologically relevant model [3].

- Materials: Differentiated Human Airway Epithelial (HAE) cells, RSV stock (A or B subtype), sisunatovir stock solution, appropriate cell culture medium.

- Procedure:

- Pre-treatment: Two hours prior to viral infection, apply sisunatovir to the basolateral surface of the HAE culture. Include a range of concentrations (e.g., 1 nM, 10 nM, 100 nM) to establish a dose-response curve, along with a vehicle control (DMSO).

- Infection: Infect the HAE cells with RSV at a pre-optimized multiplicity of infection (MOI).

- Incubation: Continue incubation with the compound present.

- Analysis: Harvest samples at a predetermined time point (e.g., 48-72 hours post-infection). Quantify antiviral activity by measuring the reduction in viral titer (plaque assay) or viral RNA load (qRT-PCR) compared to the vehicle control.

The workflow for the overall experimental process is as follows:

Critical Notes for Researchers

- Controlled Substance: Please be aware that sisunatovir is a controlled substance and may not be available for sale in all territories [3].

- Solvent Caution: DMSO is hygroscopic. Using newly opened, anhydrous DMSO is critical for achieving reported solubility. Water absorption can significantly impact dissolution and stock concentration [3].

- Resistance Mutations: Be aware that a single point mutation (D489Y) in the RSV F protein can confer resistance to sisunatovir. This mutant also shows cross-resistance with other fusion inhibitors like presatovir (GS-5806) [4]. The K394R mutation in the F protein is another known resistance pathway that demonstrates cross-resistance to multiple fusion inhibitors [5] [6].

- Mechanism Clarification: Recent studies indicate that some small-molecule inhibitors, such as CL-A3-7, can overcome K394R resistance by blocking the interaction between the RSV F protein and the host cell's IGF1R receptor, representing a distinct mechanism from direct F-protein targeting [5] [6].

References

- 1. Sisunatovir: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Sisunatovir [en.wikipedia.org]

- 3. medchemexpress.com/ sisunatovir .html [medchemexpress.com]

- 4. is an Orally Available Inhibitor... - Immune System Research Sisunatovir [immune-system-research.com]

- 5. A new mechanism of respiratory syncytial virus entry ... [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances of the respiratory syncytial virus inhibitors [sciencedirect.com]

Sisunatovir hydrochloride solubility issues DMSO concentration

Sisunatovir Hydrochloride: Solubility & Stock Solution Guide

Summary of Key Solubility Data The table below consolidates the key physical and solubility characteristics of this compound from supplier data sheets [1] [2] [3].

| Property | Specification / Value |

|---|---|

| Molecular Weight | 482.90 g/mol [1] [2] [3] |

| CAS No. | 1903763-83-6 [1] [2] [3] |

| Solubility in DMSO | 24 mg/mL (49.69 mM) [1] [2] to 100 mg/mL (207.08 mM) [3]. |

| Solubility in Water | Insoluble [1] [2] [3] |

| Solubility in Ethanol | Insoluble [1] [2] [3] |

> Note: The variation in DMSO solubility (24 mg/mL vs. 100 mg/mL) is noted in the search results and is likely due to different testing methods or batch-to-batch variations [2]. It is recommended to use the lower, more conservative value for initial planning and to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility [1] [3].

Experimental Protocols

Protocol 1: Preparing a DMSO Stock Solution (In Vitro Use)

This protocol is for creating a concentrated master liquid for later dilution in cell-based assays.

- Calculate the mass of this compound needed to achieve your desired stock concentration and volume.

- Add the calculated mass of the compound directly to a vial of fresh, anhydrous DMSO [1] [3].

- Mix thoroughly by vortexing or brief sonication until the solid is fully dissolved and the solution is clear [3] [4].

- Aliquot and store the stock solution. For long-term storage, it is recommended to seal the container and store at -80°C for 6 months or -20°C for 1 month, away from moisture [3].

Protocol 2: Preparing an In Vivo Dosing Solution via Sequential Solvent Addition

This method is for preparing a solution suitable for animal administration, starting from a DMSO stock solution. The following table outlines two common formulations [3]:

| Formulation | Composition | Final Drug Concentration |

|---|---|---|

| Formulation A | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] | ≥ 2.5 mg/mL (5.18 mM) [3] |

| Formulation B | 10% DMSO + 90% Corn Oil [3] | ≥ 2.5 mg/mL (5.18 mM) [3] |

Workflow for Preparing Formulation A:

The diagram below illustrates the sequential steps to prepare a clear dosing solution for animal studies.

Critical Notes:

- Sequential Addition: You must add the solvents in the order specified and ensure the solution is clear at each step before adding the next solvent [1] [3].

- Clarity is Key: The final solution must be clear before administration. If cloudiness or precipitation occurs, gentle heating, vortexing, or sonication can be used to aid dissolution [1] [3].

- Fresh Preparation: For in vivo studies, it is recommended to prepare the working solution freshly and use it on the same day [3].

Frequently Asked Questions (FAQs)

Q1: The compound won't fully dissolve in DMSO. What should I do? A1: First, ensure you are using fresh, moisture-free DMSO, as absorbed water greatly reduces solubility [1] [3]. You can try gentle warming (e.g., in a 37°C water bath), vortexing, or brief sonication to aid dissolution [1] [3]. If the problem persists, the actual solubility of your specific batch may be lower than stated; consider making a more dilute stock solution.

Q2: Can I use water or ethanol to dissolve this compound? A2: No. The supplier data sheets explicitly state that this compound is insoluble in both water and ethanol [1] [2] [3]. DMSO is the standard solvent for preparing stock solutions for this compound.

Q3: How should I store the stock solution, and what is its shelf life? A3: Aliquot the DMSO stock solution and store it in a sealed container away from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for 1 month [3]. Avoid repeated freeze-thaw cycles.

Q4: What is the biological activity of this compound? A4: this compound is a potent, orally active inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. It effectively reduces viral load and has shown a good safety profile in treating established RSV infections in research models [1] [2] [3].

References

Sisunatovir in vitro-in vivo correlation challenges

Summary of Sisunatovir's In Vitro and In Vivo Data

| Aspect | In Vitro Data | In Vivo Data (Mouse Model) | Key Findings & Correlation Insights |

|---|---|---|---|

| Antiviral Potency [1] [2] | IC~50~: ~1.2 nM (mean against RSV A & B panels) [2] | Dose-dependent reduction of viral lung titers (1, 10, 50 mg/kg, p.o.) [1] | High in vitro potency translates to in vivo efficacy; low nM IC~50~ allows for effective oral dosing [1] [2]. |

| Cytotoxicity [1] | CC~50~: >4000 nM (Vero cells); 5588 nM (HepG2 cells) [1] | Not directly measured | High selectivity index (CC~50~/IC~50~ > 4000) suggests a low risk of cellular toxicity, supporting in vivo safety [1]. |

| Barrier to Resistance | Rapid selection of fusion protein mutations (e.g., K394R) in vitro under low selective pressure [3] [4]. | Not extensively reported in animal models for Sisunatovir specifically. | The K394R mutant is highly fusogenic and more pathogenic in mice; this variant shows cross-resistance to multiple fusion inhibitors, posing a significant challenge for clinical efficacy [3]. |

Frequently Asked Questions & Troubleshooting

Here are answers to specific questions researchers might encounter.

Q1: Our in vitro Sisunatovir treatment shows excellent initial viral suppression, but the virus quickly rebounds. What could be happening?

A: This is a classic sign of antiviral resistance development. RSV has a high propensity to develop resistance to fusion inhibitors like Sisunatovir.

- Primary Issue: The most well-characterized resistance mutation is K394R (lysine to arginine at position 394 in the F protein) [3]. This single mutation can confer cross-resistance to an entire class of fusion inhibitors.

- Troubleshooting Steps:

- Sequence the Viral F Protein: After rebound, sequence the RSV fusion (F) protein gene from your cell culture supernatants to check for the K394R mutation or other known resistance-associated changes like T335I or T400A [3] [5].

- Plaque Assay with Drug: Confirm resistance by performing a plaque reduction assay. A resistant virus will show a significantly higher IC~50~ value compared to the wild-type strain.

- Assess Viral Fitness: The K394R variant is known to be highly fusogenic, forming larger syncytia in vitro [3]. Monitor for changes in plaque morphology and syncytium size as an indicator.

Q2: Why might our in vivo animal models not fully recapitulate the high efficacy seen in our in vitro assays?

A: Discrepancies can arise from differences in viral kinetics, host immunity, and drug exposure.

- Potential Causes:

- Different Viral Quasispecies: The RSV stock used in vivo might contain pre-existing resistant variants at low frequency that are selected for under drug pressure.

- Host Immune Response: In vitro systems lack an adaptive immune response. The in vivo efficacy of Sisunatovir is a combination of its direct antiviral effect and the host's immune clearance, which can be difficult to disentangle.

- Sub-optimal Drug Exposure in Lungs: While Sisunatovir is reported to have efficient lung penetration, ensure your dosing regimen maintains effective drug concentrations at the primary site of infection throughout the experiment [2].

- Troubleshooting Steps:

- Use a Genetically Homogeneous Virus Stock: Use a well-characterized, clonal RSV stock for infection to minimize pre-existing resistance.

- Measure Drug Levels: If possible, measure the concentration of Sisunatovir in lung tissue or plasma to confirm it remains above the IC~50~ for the duration of the dosing interval.

- Monitor for Resistant Variants In Vivo: Isolate viruses from the lungs of treated animals at the endpoint and sequence the F protein to see if resistant mutants have emerged.

Q3: How does the resistance barrier of Sisunatovir compare to other RSV inhibitor classes?

A: The barrier to resistance for fusion inhibitors like Sisunatovir appears to be lower than for inhibitors targeting other viral components, such as the nucleoprotein (N).

- Fusion Inhibitors (e.g., Sisunatovir, Lonafarnib): Resistant mutants can be selected rapidly in vitro (upon initial exposure at low multiples of the EC~50~) [4]. Mutations like K394R can cause a >1000-fold decrease in drug potency with minimal impact on viral fitness [4].